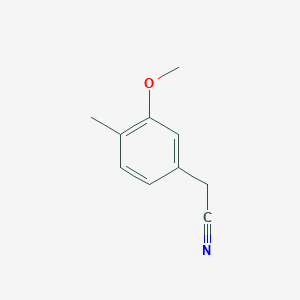

3-Metoxi-4-metilfenilacetonitrilo

Descripción general

Descripción

3-Methoxy-4-methylphenylacetonitrile is a chemical compound with the CAS number 64829-31-8 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of 3-Methoxy-4-methylphenylacetonitrile is C10H11NO . The InChI code is 1S/C10H11NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5H2,1-2H3 . The molecular weight is 161.2 .Physical And Chemical Properties Analysis

3-Methoxy-4-methylphenylacetonitrile is a liquid at room temperature . It should be stored in a refrigerator . .Mecanismo De Acción

The mechanism of action of 3-Methoxy-4-methylphenylacetonitrile is not well understood. However, it is believed to act as a catalyst in the reaction of 4-methylphenylacetonitrile and methanol, which is necessary for the synthesis of 3-Methoxy-4-methylphenylacetonitrile. In addition, it is believed to act as an inhibitor of certain enzymes, which can be beneficial in the production of certain pharmaceuticals and biochemicals.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-Methoxy-4-methylphenylacetonitrile are not well understood. However, it is believed to act as an inhibitor of certain enzymes, which can be beneficial in the production of certain pharmaceuticals and biochemicals. In addition, it is believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Methoxy-4-methylphenylacetonitrile in laboratory experiments include its low cost, its availability, and its ability to act as a catalyst in the reaction of 4-methylphenylacetonitrile and methanol. The limitations of using 3-Methoxy-4-methylphenylacetonitrile in laboratory experiments include its potential toxicity and its potential to act as an inhibitor of certain enzymes.

Direcciones Futuras

Future research on 3-Methoxy-4-methylphenylacetonitrile could focus on its potential applications in the synthesis of various organic compounds, pharmaceuticals, and biochemicals. In addition, further research could focus on its biochemical and physiological effects, as well as its potential toxicity. Other potential areas of research include exploring its potential to act as an inhibitor of certain enzymes, and its potential to act as an antioxidant. Finally, further research could focus on the development of new methods for the synthesis of 3-Methoxy-4-methylphenylacetonitrile.

Métodos De Síntesis

3-Methoxy-4-methylphenylacetonitrile is synthesized from the reaction of 4-methylphenylacetonitrile and methanol in the presence of a catalyst. The reaction is typically carried out under reflux at a temperature of around 80°C. The reaction yields 3-Methoxy-4-methylphenylacetonitrile as the major product, with some minor byproducts such as 4-methylphenylacetonitrile and methanol.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El 3-Metoxi-4-metilfenilacetonitrilo se utiliza comúnmente en la síntesis orgánica . Su estructura compleja y sus propiedades únicas lo convierten en un compuesto versátil en el campo de la química orgánica.

Intermedio en Reacciones Químicas

Este compuesto puede actuar como un intermedio importante en diversas reacciones químicas . Su estructura única le permite participar en una amplia gama de reacciones, contribuyendo a la síntesis de una variedad de compuestos importantes .

Conversiones Electroquímicas

En el campo de las conversiones electroquímicas, el this compound ha mostrado un potencial significativo . Su buena conductividad y sus características respetuosas con el medio ambiente lo convierten en una herramienta convincente en la producción de compuestos que contienen nitrógeno o nitrilo .

Cianometilación

El this compound se puede utilizar en reacciones de cianometilación . Este proceso implica la adición de un grupo ciano (CN) a una molécula, lo que puede ser útil en la síntesis de diversos compuestos orgánicos .

Síntesis de Olefinas Tetrasustituidas

Este compuesto también se puede utilizar en la síntesis de olefinas tetrasustituidas . Estas son un tipo de compuesto orgánico que contiene un doble enlace carbono-carbono con cuatro grupos diferentes unidos .

Síntesis de Compuestos Heterocíclicos

El this compound se puede utilizar en la síntesis de compuestos heterocíclicos . Estos son compuestos orgánicos que contienen al menos un átomo distinto del carbono dentro de la estructura del anillo .

Reacciones de Amidiación

Este compuesto también puede participar en reacciones de amidación . La amidación es un proceso donde se forma una amida a partir de un ácido carboxílico y una amina .

Estudios Farmacéuticos

Debido a su estructura compleja y sus propiedades únicas, el this compound también se utiliza en estudios farmacéuticos. Se puede utilizar en la síntesis de diversos compuestos farmacéuticos.

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-methoxy-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGXHARSWLJCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302132 | |

| Record name | 3-methoxy-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64829-31-8 | |

| Record name | 64829-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-methylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)

![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)